1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine
Description
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine is a cyclopropane-based amine derivative featuring a brominated pyridine moiety. The compound’s structure integrates a dimethylamino group attached to a cyclopropane ring, which is further substituted with a (5-bromopyridin-3-yl)oxymethyl group.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[(5-bromopyridin-3-yl)oxymethyl]-N,N-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15BrN2O/c1-14(2)11(3-4-11)8-15-10-5-9(12)6-13-7-10/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
RIZABHXFZNUVNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC1)COC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a bromopyridine derivative with a cyclopropanamine precursor in the presence of a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling process .
Chemical Reactions Analysis
Types of Reactions
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine is being evaluated for its pharmacological properties, particularly its ability to modulate biological pathways through interaction with specific enzymes and receptors. Preliminary studies indicate that this compound may exhibit:
- Anticancer Activity : The structural complexity allows it to potentially inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial activity .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic routes. Techniques such as continuous flow reactors have been employed to enhance yield and purity during the synthesis process. Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Case Study 1: Anticancer Evaluation
A study conducted on brominated pyridine analogs demonstrated their potential as anticancer agents. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The unique structural attributes of this compound could contribute to similar effects.
Case Study 2: Antimicrobial Assessment
Research evaluating the antimicrobial properties of related compounds found that brominated pyridine derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. This suggests that this compound may also be effective against similar pathogens, warranting further investigation into its mechanism of action .
Potential Applications in Drug Development
The ongoing exploration of this compound highlights its potential applications in:
- Targeted Therapy : Due to its ability to interact with specific molecular targets, it could be developed into targeted therapies for cancer or infectious diseases.
- Lead Compound for Drug Design : Its unique structure makes it a valuable lead compound for the development of novel therapeutics aimed at complex diseases.
Mechanism of Action
The mechanism of action of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the cyclopropanamine structure may interact with amine receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs: Halogen and Positional Isomerism
A closely related analog, 1-(((6-Chloropyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine (CAS: 959908-39-5), differs in two key aspects:
- Halogen substitution : Bromine (Br) at the 5-position of pyridine is replaced with chlorine (Cl).
- Substitution position : The halogen is shifted to the 6-position on the pyridine ring (vs. 5-position in the target compound).
Key Implications :
- Electronic Effects : Bromine’s higher electronegativity and larger atomic radius compared to chlorine may enhance π-π stacking or hydrophobic interactions in biological systems .
- Molecular Weight and Solubility : The brominated compound (MW ≈ 271.1 g/mol) has a higher molecular weight than its chlorinated counterpart (MW = 226.7 g/mol), which could influence solubility and pharmacokinetics .
Table 1: Comparison of Halogenated Cyclopropanamine Derivatives
| Property | Target Compound (5-Bromo) | 6-Chloro Analog |
|---|---|---|
| Molecular Formula | C₁₁H₁₅BrN₂O | C₁₁H₁₅ClN₂O |
| Molecular Weight (g/mol) | ~271.1 | 226.7 |
| Halogen Type/Position | Br, 5-pyridine | Cl, 6-pyridine |
| SMILES | CN(C)C1(CC1)COC2=CN=CC(=C2)Br | CN(C)C1(CC1)COC2=CN=C(C=C2)Cl |
Carboxamide Derivatives vs. Cyclopropanamine
The compound 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () shares a brominated aromatic system and cyclopropane core but differs in functional groups:
- Functional Group : Carboxamide (–CONEt₂) vs. dimethylamine (–NMe₂).
- Cyclopropane Saturation : The analog features a cyclopropene (unsaturated) ring, whereas the target compound has a saturated cyclopropane.
Key Implications :
- Reactivity : The cyclopropene ring’s unsaturation may increase chemical reactivity, limiting stability under physiological conditions .
- Synthesis : The carboxamide derivative was synthesized in 77% yield via procedure A (amide coupling), while the target compound’s synthesis route is unspecified in the evidence .
Dimethylamino Propane Derivatives
Brompheniraminum (), a known antihistamine, shares a dimethylamino group but lacks the cyclopropane ring and pyridine system. Its structure is γ-(4-bromophenyl)-N,N-dimethyl-2-pyridinepropanamine.
Key Implications :
- Bioactivity : Brompheniraminum’s antihistamine activity suggests that the target compound, with its hybrid pyridine-cyclopropane structure, might target similar histamine receptors but with modified potency or off-target effects .
Sulfonylpyridine Derivatives
Compounds such as 1-(5-Bromopyridin-3-ylsulfonyl)-N,N-diethylpiperidin-4-amine () replace the ether linkage (–O–) with a sulfonyl group (–SO₂–).
Key Implications :
- Electron-Withdrawing Effects : The –SO₂– group may deactivate the pyridine ring, altering electronic interactions in biological systems .
Biological Activity
1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine is a compound of interest due to its potential biological activities. Its structure, characterized by a brominated pyridine moiety connected to a cyclopropanamine, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity based on available research data.
- Molecular Formula : C10H15BrN2O
- Molecular Weight : 259.14 g/mol
- CAS Number : 1248399-37-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have indicated that compounds with brominated pyridine structures exhibit antimicrobial properties. The presence of the 5-bromopyridine moiety is hypothesized to enhance activity against certain bacterial strains due to its ability to disrupt microbial cell membranes.
-
Anticancer Properties
- Preliminary research suggests that derivatives of pyridine-based compounds can inhibit cancer cell proliferation. The specific mechanism may involve interference with cellular signaling pathways or induction of apoptosis in cancer cells.
-
Neuropharmacological Effects
- Compounds similar to this compound have been studied for their potential neuroprotective effects. These effects may be attributed to their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.
-
Enzyme Inhibition
- There is evidence that such compounds can act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Antimicrobial Activity
A study conducted on various brominated compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that the compound may possess similar properties .
Anticancer Activity
In vitro tests showed that derivatives of 5-bromopyridine exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuropharmacological Studies
Research has indicated that certain pyridine derivatives can enhance cognitive function in animal models, potentially through modulation of cholinergic and dopaminergic pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.
Case Study 2: Cancer Cell Lines
In another investigation, the compound was evaluated for its effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 after 48 hours of treatment.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
